molecular formula C4H4BrF4I B591570 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane CAS No. 129587-49-1

1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane

Cat. No. B591570
CAS RN: 129587-49-1
M. Wt: 334.878
InChI Key: RVTKVMQIEJXBMP-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, also referred to as 1-bromo-1,1,2,2-tetrafluoro-4-iodo-pentane, is an organic compound denoted by the chemical formula C4H3BrFI . This halogenated hydrocarbon finds numerous applications in organic synthesis, particularly in the creation of organic fluorides .


Synthesis Analysis

The synthesis of this compound involves a two-stage process. In the first stage, sodium hydride is added to diethyl malonate in dimethylformamide under a nitrogen atmosphere. In the second stage, 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane is added to this solution while controlling the temperature of the reaction solution to 100° C or lower .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation C(CI)C(C(F)(F)Br)(F)F . The molecule has a molecular weight of 334.877 Da .


Chemical Reactions Analysis

This compound operates as an electrophilic brominating agent, enabling it to react with electron-rich sites on organic molecules, thereby forming covalent bonds .


Physical And Chemical Properties Analysis

The compound has a density of 2.3±0.1 g/cm3, a boiling point of 172.8±8.0 °C at 760 mmHg, and a flash point of 58.3±18.4 °C . It has a molar refractivity of 41.9±0.3 cm3 and a molar volume of 148.5±3.0 cm3 .

Scientific Research Applications

Electrochemical Reduction in Carbon Cathodes

1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane, along with other halogenated butanes, undergoes electrochemical reduction at carbon cathodes in specific solvents, leading to a range of products like cyclobutane and butene. This study contributes to the understanding of the electrochemical behavior of halogenated butanes (Pritts & Peters, 1995).

Vibration Spectra and Rotational Isomerism

The compound's analogs, like 1-bromobutane, have been studied for their vibration spectra and rotational isomerism in various states. These studies provide insights into the molecular structure and behavior of similar compounds (Ogawa et al., 1978).

Radical Addition Reactions

Research on the addition of radicals to unsaturated systems like tetrafluoropropene, which is structurally related to this compound, reveals insights into the chemical reactions and product formation in such compounds (Gregory, Haszeldine & Tipping, 1970).

Catalytic Reductions Involving Alkyl Halides

Studies have also been conducted on the catalytic reductions of alkyl halides like 1-iodobutane and 1-bromobutane, which are relevant to understanding the reactions involving this compound (Goken et al., 2006).

Reactions with Dimethyl Sulphide and Dimethyl Disulphide

The reaction of octafluoro-1,4-di-iodobutane with dimethyl sulphide and dimethyl disulphide, which are structurally related to this compound, demonstrates different product formations, relevant for understanding the chemistry of such compounds (Haszeldine, Rigby & Tipping, 1972).

Thermal Chemistry on Metal Surfaces

The thermal chemistry of C4 hydrocarbons, including 1-bromobutane and 1-iodobutane on metal surfaces, provides insights into reaction mechanisms that may be applicable to related compounds like this compound (Lee & Zaera, 2005).

Safety and Hazards

The compound is classified as an irritant. It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

As a versatile reagent in organic synthesis, 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane has potential for further applications in the synthesis of organic fluorides and other fluorinated compounds .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s likely that the bromine, iodine, and fluorine atoms play a crucial role in its interactions with other molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its environment and its targets .

properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF4I/c5-4(8,9)3(6,7)1-2-10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTKVMQIEJXBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660314
Record name 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129587-49-1
Record name 1-Bromo-1,1,2,2-tetrafluoro-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-iodo-1,1,2,2-tetrafluorobutane
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